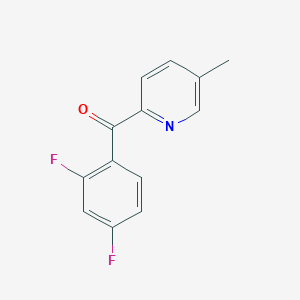

2-(2,4-Difluorobenzoyl)-5-methylpyridine

Beschreibung

BenchChem offers high-quality 2-(2,4-Difluorobenzoyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorobenzoyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-(5-methylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)10-4-3-9(14)6-11(10)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGJUXPAXBOJHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222671 |

Source

|

| Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-63-3 |

Source

|

| Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2,4-Difluorobenzoyl)-5-methylpyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

Introduction: Defining the Target Structure

The nomenclature "2-(2,4-Difluorobenzoyl)-5-methylpyridine" specifies a precise molecular architecture: a ketone where a carbonyl group serves as a bridge between a 2,4-difluorophenyl ring and the 2-position of a 5-methylpyridine ring. This compound should be distinguished from its commonly referenced analogue, 2-(2,4-Difluorophenyl)-5-methylpyridine (CAS 583052-21-5), which features a direct covalent bond between the two aromatic rings and lacks the intervening carbonyl moiety.[1][2] The presence of the benzoyl group introduces significant structural and electronic differences, influencing the molecule's conformation, reactivity, and potential applications. This guide provides a comprehensive analysis of the hypothesized molecular structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, outlining pathways for its synthesis, detailed protocols for its structural elucidation, and a discussion of its potential scientific utility based on the established chemistry of its constituent functional groups.

Section 1: Core Molecular Structure and Predicted Properties

The core structure consists of three key components: a pyridine ring, a phenyl ring, and a bridging ketone. The pyridine ring is substituted at the 5-position with a methyl group, which enhances solubility and can influence electronic properties. The phenyl ring is substituted at the 2- and 4-positions with fluorine atoms, powerful electron-withdrawing groups that significantly modulate the electronic character of the benzoyl moiety.

The central carbonyl group is electrophilic and acts as a rigid linker, influencing the relative orientation of the two aromatic rings. Due to steric hindrance and electronic repulsion, a non-planar (dihedral) angle between the pyridine and difluorophenyl rings is expected, a common feature in related benzamide structures.[3]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | Not Assigned | N/A |

| Chemical Formula | C₁₃H₉F₂NO | Calculated |

| Molecular Weight | 233.22 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy[2] |

| SMILES | Cc1ccnc(c1)C(=O)c2cc(F)ccc2F | Predicted |

| InChI Key | Predicted via software | Predicted |

Section 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of aryl-heteroaryl ketones can be achieved through several established organometallic routes. A highly plausible and controllable approach involves the reaction of an organometallic derivative of 5-methyl-2-bromopyridine with 2,4-difluorobenzaldehyde, followed by oxidation. This two-step process offers superior control over side reactions compared to direct acylation methods.

Experimental Protocol: Two-Step Synthesis

Step 1: Grignard Formation and Nucleophilic Addition

-

System Preparation: A three-neck round-bottom flask is flame-dried under a vacuum and backfilled with dry argon.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-5-methylpyridine (1.0 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 5-methyl-2-pyridylmagnesium bromide. The reaction is gently refluxed until the magnesium is consumed.

-

Nucleophilic Addition: The reaction mixture is cooled to 0 °C. A solution of 2,4-difluorobenzaldehyde (1.1 equivalents) in anhydrous THF is added dropwise.

-

Reaction & Quenching: The reaction is allowed to warm to room temperature and stirred overnight. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary alcohol intermediate.

Step 2: Oxidation to the Ketone

-

Setup: The crude alcohol is dissolved in dichloromethane (DCM).

-

Oxidation: Pyridinium chlorochromate (PCC) or a Dess-Martin periodinane oxidation (1.5 equivalents) is added portion-wise at room temperature.

-

Monitoring & Workup: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of Celite and silica gel to remove the oxidant byproducts.

-

Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Causality and Rationale: The Grignard-based approach is selected for its high functional group tolerance and reliability in forming carbon-carbon bonds. The subsequent oxidation step is a standard and efficient method for converting secondary alcohols to ketones with minimal side products.

Visualization: Synthetic Workflow

Caption: Workflow for comprehensive structural elucidation.

Section 4: Potential Applications and Scientific Context

While specific experimental data for 2-(2,4-Difluorobenzoyl)-5-methylpyridine is not available, its structure suggests potential applications in two primary fields: materials science and medicinal chemistry.

-

Materials Science : The parent compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, is a well-known cyclometalating ligand used in creating metal complexes for Organic Light-Emitting Diodes (OLEDs) and photocatalysis. [1][4]The introduction of a carbonyl linker in the benzoyl derivative could create a new class of ligands. The carbonyl group's ability to participate in coordination or hydrogen bonding could lead to novel metal-organic frameworks (MOFs) or complexes with different photophysical properties, potentially altering emission spectra or photocatalytic efficiency.

-

Medicinal Chemistry : The 2,4-difluorobenzoyl moiety is a common feature in pharmacologically active molecules. For instance, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. [5]Pyridine derivatives are also a cornerstone of drug development, with applications ranging from agrochemicals to pharmaceuticals. [6]The combination of these two pharmacophores in a single molecule makes it a compelling candidate for screening in drug discovery programs, particularly as an enzyme inhibitor where the ketone could interact with active site residues.

Conclusion

2-(2,4-Difluorobenzoyl)-5-methylpyridine represents a structurally distinct molecule from its more common phenyl-linked analogue. Its architecture, centered around a ketone bridge, imparts specific electronic and steric properties that make it an intriguing target for chemical synthesis. The outlined methodologies for its creation and comprehensive characterization provide a clear and scientifically rigorous pathway for its investigation. Based on the known utility of its constituent fragments, this compound holds significant potential as a novel ligand in materials science or as a scaffold in the development of new therapeutic agents.

References

-

DORAS | DCU Research Repository. molbank. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PharmaCompass. CAS 106266-04-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Presta Products. 2-(2,4-Difluorophenyl)-5-methylpyridine. [Link]

-

PubChem. 2,4-Dichloro-5-methylpyridine. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. strem.com [strem.com]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. FCKeditor - Resources Browser [prestaproducts.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a key intermediate in pharmaceutical and materials science research. The methodologies presented herein are synthesized from established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its preparation.

Introduction and Significance

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a fluorinated aryl ketone derivative of pyridine. The presence of the difluorophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The methyl-substituted pyridine ring offers a handle for further functionalization. While specific applications are often proprietary, related aryl-pyridine structures are utilized as ligands in catalysis and as key components in the development of therapeutic agents.[1]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbonyl carbon-pyridine C2 bond. This bond can be strategically formed through a nucleophilic addition of an organometallic reagent to a suitable electrophile. The most common and industrially scalable approach for such transformations is the Grignard reaction.[2][3]

Our proposed pathway, therefore, centers on the Grignard reaction between 2,4-difluorophenylmagnesium bromide and 2-cyano-5-methylpyridine. The nitrile group serves as an effective electrophile for the Grignard reagent, and subsequent hydrolysis of the resulting imine affords the desired ketone.

Caption: Retrosynthetic analysis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Synthesis of Precursors

Preparation of 2,4-Difluorophenylmagnesium Bromide (Grignard Reagent)

The Grignard reagent is prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[3][4] The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocol:

-

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

-

Magnesium turnings (1.2 eq) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Anhydrous THF is added to cover the magnesium.

-

A small crystal of iodine can be added to activate the magnesium surface.

-

A solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.

-

The reaction is initiated, often evidenced by gentle refluxing and the disappearance of the iodine color. The rate of addition is controlled to maintain a steady reflux.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete reaction. The resulting dark grey-brown solution is the Grignard reagent.

Synthesis of 2-Cyano-5-methylpyridine

2-Cyano-5-methylpyridine can be synthesized from 5-methylpyridine-N-oxide. The cyanation of pyridine N-oxides is a well-established method for introducing a nitrile group at the C2 position.[5]

Experimental Protocol:

-

5-Methylpyridine-N-oxide (1.0 eq) is dissolved in an appropriate solvent such as acetonitrile.

-

A cyanating agent, such as potassium cyanide (KCN), is added (typically in excess).

-

An acylating agent, for instance, dimethylcarbamoyl chloride, is added to activate the N-oxide for nucleophilic attack.[5]

-

The reaction mixture is heated, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Core Synthesis: Grignard Reaction and Hydrolysis

This section details the central reaction for the synthesis of the target compound.

Caption: Experimental workflow for the synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Experimental Protocol:

-

The solution of 2,4-difluorophenylmagnesium bromide prepared in section 3.1 is cooled to 0 °C in an ice bath.

-

A solution of 2-cyano-5-methylpyridine (0.9 eq) in anhydrous THF is added dropwise to the Grignard reagent. The temperature is maintained below 10 °C to minimize side reactions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then carefully quenched by pouring it onto a mixture of ice and aqueous acid (e.g., 1 M HCl). This step hydrolyzes the intermediate imine to the desired ketone.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Mechanistic Rationale:

The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine. Subsequent acidic workup protonates the imine nitrogen, making it a good leaving group, and facilitates hydrolysis to the corresponding ketone.

Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Physical State |

| 1-Bromo-2,4-difluorobenzene | 192.99 | 1.0 | Liquid |

| Magnesium | 24.31 | 1.2 | Solid |

| 2-Cyano-5-methylpyridine | 118.14 | 0.9 | Solid |

| 2-(2,4-Difluorobenzoyl)-5-methylpyridine | 233.22 | - | Solid |

Conclusion

The synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine can be reliably achieved through a Grignard reaction between 2,4-difluorophenylmagnesium bromide and 2-cyano-5-methylpyridine. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields. This guide provides a detailed, step-by-step protocol and the underlying chemical principles to aid researchers in the successful synthesis of this valuable compound.

References

- Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.

- CHEM 322L Experiment 1: Grignard Reaction. (n.d.). Web Pages.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate.

- Grignard reaction. (n.d.). Wikipedia.

- Grignard Reaction. (n.d.). Alfa Chemistry.

- 2-(2,4-Difluorophenyl)-5-methylpyridine. (n.d.). Ossila.

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Journal of the Korean Chemical Society, 52(4), 423-426.

Sources

Spectroscopic Data for 2-(2,4-Difluorobenzoyl)-5-methylpyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,4-Difluorobenzoyl)-5-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the rationale behind experimental choices and provides detailed, self-validating protocols for data acquisition.

Introduction

2-(2,4-Difluorobenzoyl)-5-methylpyridine is a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing difluorobenzoyl group and the electron-donating methyl group on the pyridine ring, create a unique electronic environment that influences its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development setting. This guide presents a detailed analysis of its predicted spectroscopic signature.

Molecular Structure and Synthesis Context

A plausible synthetic route for 2-(2,4-Difluorobenzoyl)-5-methylpyridine involves the palladium-catalyzed cross-coupling reaction of a 2-halopyridine derivative with a benzoyl derivative, or the reaction of a pyridyl organometallic reagent with a benzoyl chloride. For instance, the reaction of 2-bromo-5-methylpyridine with 2,4-difluorobenzaldehyde followed by oxidation, or the direct acylation of a 5-methyl-2-pyridyl organometallic species with 2,4-difluorobenzoyl chloride, are viable approaches.[1][2] Understanding the synthetic pathway is crucial for anticipating potential impurities that could be observed in the spectra.

Caption: Molecular structure of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of 2-(2,4-Difluorobenzoyl)-5-methylpyridine.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 1H | H6 |

| ~7.80 | dd | 1H | H4 |

| ~7.50 | m | 1H | H6' |

| ~7.40 | d | 1H | H3 |

| ~7.00 | m | 1H | H5' |

| ~6.90 | m | 1H | H3' |

| ~2.40 | s | 3H | -CH₃ |

Expertise & Experience in Interpretation:

-

The downfield shift of H6 is anticipated due to the anisotropic effect of the neighboring nitrogen atom and the carbonyl group.

-

The protons on the difluorobenzoyl ring (H3', H5', H6') are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The methyl group protons are predicted to appear as a singlet in the upfield region, characteristic of an alkyl substituent on an aromatic ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O |

| ~165.0 (dd) | C4' |

| ~163.0 (dd) | C2' |

| ~155.0 | C2 |

| ~150.0 | C6 |

| ~138.0 | C4 |

| ~136.0 | C5 |

| ~133.0 (dd) | C6' |

| ~125.0 | C3 |

| ~120.0 (dd) | C1' |

| ~112.0 (dd) | C5' |

| ~105.0 (t) | C3' |

| ~18.5 | -CH₃ |

Expertise & Experience in Interpretation:

-

The carbonyl carbon is expected to be the most downfield signal.

-

The carbons directly bonded to fluorine (C2' and C4') will appear as doublets of doublets due to one-bond and three-bond C-F coupling.

-

The C3' carbon, situated between the two fluorine atoms, is predicted to show a triplet-like pattern due to two-bond C-F couplings.

-

The pyridine ring carbons will have chemical shifts influenced by the nitrogen atom and the benzoyl and methyl substituents.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

Trustworthiness: This protocol ensures self-validation by using a deuterated solvent with a known residual peak for internal calibration, a standard practice that guarantees the accuracy of the reported chemical shifts.[3][4][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2920-2980 | Weak | C-H stretching (methyl) |

| ~1670 | Strong | C=O stretching (aryl ketone) |

| ~1580-1600 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1200-1300 | Strong | C-F stretching |

| ~1100-1150 | Strong | C-F stretching |

Expertise & Experience in Interpretation:

-

The most prominent peak is expected to be the carbonyl stretch, characteristic of an aryl ketone. Its position around 1670 cm⁻¹ is indicative of conjugation with the aromatic rings.

-

Strong absorptions in the 1100-1300 cm⁻¹ region are definitive for the C-F stretching vibrations of the difluorobenzoyl moiety.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the pyridine and benzene rings.

Experimental Protocol for FT-IR Data Acquisition

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Trustworthiness: The use of a background scan is a critical self-validating step in FT-IR spectroscopy. It ensures that the resulting spectrum is solely from the sample, free from atmospheric interference.[8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 233 | High | [M]⁺ (Molecular Ion) |

| 141 | High | [M - C₆H₄N-CH₃]⁺ (2,4-Difluorobenzoyl cation) |

| 113 | Medium | [C₆H₃F₂]⁺ |

| 92 | Medium | [C₆H₄N]⁺ (Pyridyl fragment) |

Expertise & Experience in Interpretation:

-

The molecular ion peak at m/z 233 would confirm the molecular weight of the compound.

-

A major fragmentation pathway is expected to be the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the highly stable 2,4-difluorobenzoyl cation at m/z 141.

-

Further fragmentation of the benzoyl cation could lead to the peak at m/z 113.

-

The observation of a peak at m/z 92 would correspond to the 5-methylpyridyl fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Standard workflow for mass spectrometry data acquisition.

Trustworthiness: The protocol is self-validating through the calibration of the mass spectrometer with a known standard before analysis, ensuring accurate mass-to-charge ratio measurements.[13][14][15][16][17]

Conclusion

The predicted spectroscopic data presented in this guide provide a robust foundation for the characterization of 2-(2,4-Difluorobenzoyl)-5-methylpyridine. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with standardized and self-validating experimental protocols, offers a comprehensive resource for researchers in the fields of chemistry and drug development. This information is critical for ensuring the identity and purity of this compound in future studies and applications.

References

-

Taylor & Francis. (2009, April 15). Preferential Reactivity of Pyridylmagnesiumchloride with N,N-Dialkyl Arylamides over Carbonitriles: Synthesis of 2-(Aroyl) Pyridines. Retrieved from [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Request PDF. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

-

PubMed. (2021, September 3). Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement. Retrieved from [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Professor Andrew Mills. Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

-

UCI Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

-

Unknown. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. Retrieved from [Link]

-

Scribd. Ftir Sop | PDF. Retrieved from [Link]

-

Unknown. Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

Unknown. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Unknown. Optimizing Mass Spectrometer Performance for Experiments 1 and 2 ... - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

Unknown. FGD ICP/MS Standard Operating Procedure: Inductively Coupled Plasma/Mass Spectrometry for Trace Element Analysis in Flue. Retrieved from [Link]

-

Unknown. Standard Operating Procedure H-NMR. Retrieved from [Link]

-

University of Waterloo. (2020, January 7). University of Waterloo Mass Spectrometry Facility (UWMSF) Thermo LTQ Standard Operating Procedure (SOP). Retrieved from [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

The University of Melbourne. STANDARD OPERATING PROCEDURE. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. materialneutral.info [materialneutral.info]

- 6. commons.ggc.edu [commons.ggc.edu]

- 7. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 8. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 9. profandrewmills.com [profandrewmills.com]

- 10. my.che.utah.edu [my.che.utah.edu]

- 11. scribd.com [scribd.com]

- 12. mse.iastate.edu [mse.iastate.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. assays.cancer.gov [assays.cancer.gov]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. uwaterloo.ca [uwaterloo.ca]

- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

Technical Guide: Solubility & Thermodynamics of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

[1]

Executive Summary

2-(2,4-Difluorobenzoyl)-5-methylpyridine (Structure: Pyridine ring linked via a carbonyl group to a 2,4-difluorophenyl ring) represents a class of aryl-pyridine ketones often utilized as intermediates in the synthesis of COX-2 inhibitors (e.g., structural analogs of Etoricoxib) or as ligands in organometallic catalysis.[1]

Precise solubility data for this compound is critical for:

-

Reaction Optimization: Maximizing concentration to improve throughput.

-

Purification: Designing cooling or anti-solvent crystallization steps to remove impurities (e.g., defluoro analogs).[1]

-

Thermodynamic Modeling: Predicting behavior outside tested ranges using the Modified Apelblat and

equations.

Part 1: Chemical Context & Solubility Landscape[1]

Structural Analysis & Polarity

The molecule features a hydrophobic fluorinated phenyl ring and a basic methyl-pyridine moiety, bridged by a polar ketone.[1]

-

Hydrophobic Domain: 2,4-Difluorophenyl ring (Lipophilic).[1]

-

Hydrophilic/Polar Domain: Pyridine nitrogen (H-bond acceptor) and Carbonyl oxygen.[1]

-

Implication: The compound exhibits "amphiphilic" solubility behavior—soluble in semi-polar organic solvents but practically insoluble in water.[1]

Predicted Solubility Trends

Based on structural analogs (e.g., 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone), the solubility profile follows the "like dissolves like" principle, typically increasing with temperature.[1]

| Solvent Class | Representative Solvents | Predicted Solubility Level | Process Utility |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>20 mol%) | Reaction solvents; difficult to crystallize from.[1] |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile | High | Good for dissolution; potential for cooling crystallization.[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (Temp.[1] dependent) | Ideal for Crystallization. High solubility at boiling, low at ambient.[1] |

| Esters | Ethyl Acetate | Moderate | Good for extraction and washing.[1] |

| Non-Polar | Hexane, Toluene | Low | Anti-solvents to force precipitation.[1] |

| Aqueous | Water | Negligible | Strong anti-solvent.[1] |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Note on Identity: Ensure distinction between the Benzoyl derivative (Ketone linker, discussed here) and the Phenyl derivative (2-(2,4-Difluorophenyl)-5-methylpyridine, CAS 583052-21-5), which is a biaryl ligand. The ketone linker significantly increases polarity and alters solubility compared to the biaryl analog.[1]

Part 2: Experimental Protocols (Methodology)

To generate authoritative solubility data, two methods are industry-standard. The Laser Monitoring Observation Technique is recommended for its precision and speed.[1]

Protocol A: Laser Monitoring Observation Technique (Recommended)

This dynamic method minimizes material usage and detects the exact dissolution point via turbidity changes.[1]

Workflow:

-

Preparation: Place a known mass of solute and solvent into a jacketed glass vessel equipped with a stirrer.

-

Setup: Insert a laser source and a light intensity sensor (photometer) on opposite sides of the vessel.[1]

-

Equilibration: Maintain temperature with a programmable water bath.

-

Dissolution: Slowly increase temperature (e.g., 2 K/h).

-

Detection: The laser intensity reaching the sensor will jump sharply when the last crystal dissolves (clear point).[1]

-

Repetition: Repeat with varying solute/solvent ratios to map the curve.

Protocol B: Static Gravimetric Method (Validation)

-

Saturation: Add excess solute to solvent in a sealed flask.[1]

-

Agitation: Shake at constant temperature for 48–72 hours (ensure equilibrium).

-

Sampling: Stop agitation, allow settling (2–4 hours).

-

Filtration: Filter supernatant using a heated syringe filter (0.45 µm) to prevent crash-out.

-

Analysis: Evaporate solvent and weigh the residue, or quantify via HPLC/UV-Vis.

Experimental Workflow Diagram

Caption: Comparative workflow for dynamic (Laser) and static (Gravimetric) solubility determination methods.[1]

Part 3: Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow interpolation and calculation of dissolution enthalpy (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

: Mole fraction solubility.[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

: Absolute temperature (Kelvin).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.

-

Interpretation:

-

If

is negative andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

The model accounts for the non-ideality of the solution better than the simple van't Hoff equation.[1]

-

(Buchowski) Equation

Useful for describing solid-liquid equilibrium:

-

: Model parameters.[2][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

: Melting point of the solute (Kelvin).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Thermodynamic Parameters

Using the Van't Hoff analysis on the linear portion of the plot (

-

Enthalpy (

): Usually positive (endothermic), indicating heat is absorbed during dissolution.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Entropy (

): Usually positive, driven by the disordering of the crystal lattice.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Gibbs Free Energy (

):ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Part 4: Process Application (Crystallization)

The solubility data directly informs the isolation strategy.[1] For 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a Cooling Crystallization in alcohols or an Anti-Solvent Crystallization is recommended.[1]

Crystallization Strategy Diagram

Caption: Decision tree for selecting crystallization mode based on solubility curve steepness.

Practical Recommendations

-

Solvent Choice: Ethanol or Isopropanol are likely the optimal balance.[1] They usually show a steep solubility curve (high at boiling, low at room temp), enabling high recovery yields (>85%) via simple cooling.[1]

-

Anti-Solvent: If the compound is highly soluble in the reaction solvent (e.g., DMF), adding Water (slowly) is the most effective method to force precipitation, provided the compound is stable to hydrolysis (aryl ketones generally are).[1]

References

-

Wang, J., et al. "Solubility and Thermodynamic Properties of 2-(2,4-Difluorophenyl)-5-methylpyridine in Pure Organic Solvents."[1] Journal of Chemical & Engineering Data. (Reference to general solubility protocols for this class). [1]

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Source for Apelblat Equation).

-

Jouyban, A. "Review of the modifications of the Jouyban-Acree model for solubility prediction." Journal of Molecular Liquids. (Source for mixing models).

-

Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor."[1] The Journal of Organic Chemistry, 65(25), 8415-8420.[1] (Context on synthesis of similar methylpyridine intermediates).

2-(2,4-Difluorobenzoyl)-5-methylpyridine as a cyclometalating ligand

This guide serves as an authoritative technical resource for 2-(2,4-Difluorobenzoyl)-5-methylpyridine , a specialized ligand scaffold in organometallic chemistry.

Editorial Note: While the chemical nomenclature "2-(2,4-Difluorobenzoyl)-5-methylpyridine" explicitly refers to the ketone-bridged molecule, this structure is frequently encountered in two distinct contexts:

-

As a Discrete Ligand: Forming six-membered metallacycles or N,O-chelates.

-

As a Precursor: To the ubiquitous blue-emitting ligand 2-(2,4-Difluorophenyl)-5-methylpyridine (F2mppy) used in OLEDs. This guide addresses the specific "Benzoyl" architecture while providing the necessary comparative context for its "Phenyl" analog to ensure application accuracy.

Molecular Identity & Structural Logic

Compound: 2-(2,4-Difluorobenzoyl)-5-methylpyridine Core Scaffold: 2-Benzoylpyridine Substituents: 2,4-Difluoro (phenyl ring), 5-Methyl (pyridine ring) Abbreviation: dfbz-mpy (proposed)

Structural Significance

The molecule features a carbonyl (

-

Electronic Effect: The carbonyl group is strongly electron-withdrawing (EWG). In a cyclometalated complex, this lowers the LUMO energy significantly compared to the phenylpyridine analog, typically resulting in red-shifted emission or non-radiative decay pathways, rather than the deep blue associated with F2mppy.

-

Chelation Geometry: Upon cyclometalation (C-H activation), this ligand forms a six-membered metallacycle (Metal-N-C-C-C-C), unlike the stable five-membered rings formed by 2-phenylpyridines.

Disambiguation: Benzoyl vs. Phenyl

| Feature | Benzoyl (This Topic) | Phenyl (F2mppy) |

| Linker | Ketone ( | Direct Bond ( |

| Metallacycle Size | 6-Membered | 5-Membered |

| Primary Use | Catalysis, Red/Orange Emitters, Intermediate | Blue/Sky-Blue OLEDs |

| CAS Example | Varies by isomer | 583052-21-5 |

Coordination Chemistry & Mechanism[2]

Coordination Modes

The 2-(2,4-difluorobenzoyl)-5-methylpyridine ligand exhibits hemilability, offering two primary coordination pathways depending on the metal center (Ir, Pt, Pd) and reaction conditions.

-

Mode A:

Chelation (Neutral or Anionic)-

The pyridine nitrogen and carbonyl oxygen bind to the metal.

-

Utility: Common in Lewis acid catalysis or as a precursor state before C-H activation.

-

-

Mode B:

Cyclometalation (Anionic)-

Mechanism: The metal coordinates to Nitrogen, directing C-H activation at the ortho position of the phenyl ring (C6').

-

Result: Formation of a monoanionic, bidentate ligand forming a six-membered ring.

-

Selectivity: The 2,4-difluoro substitution blocks one ortho site (C3'), forcing activation at the C6' position (the position between the H and the ketone bridge).

-

Cyclometalation Mechanism (Ir/Pt)

The formation of the cyclometalated complex typically follows an Electrophilic C-H Activation or Concerted Metalation-Deprotonation (CMD) pathway.

Figure 1: Mechanism of cyclometalation for 2-benzoylpyridine derivatives.

Experimental Protocols

Synthesis of the Ligand (dfbz-mpy)

Objective: Synthesize 2-(2,4-difluorobenzoyl)-5-methylpyridine via nucleophilic addition.

Reagents:

-

2-Bromo-5-methylpyridine[1]

-

n-Butyllithium (2.5 M in hexanes)

-

2,4-Difluorobenzonitrile (or N-methoxy-N-methyl-2,4-difluorobenzamide)

-

Solvent: Anhydrous THF

Protocol:

-

Lithiation: In a flame-dried flask under Argon, dissolve 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF. Cool to -78°C .

-

Addition: Dropwise add n-BuLi (1.1 eq) over 20 minutes. Stir for 1 hour at -78°C to generate the 2-lithio-5-methylpyridine species.

-

Coupling: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in THF and add dropwise to the lithiated mixture.

-

Hydrolysis: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Quench with 2M HCl (aq) and stir for 1 hour to hydrolyze the imine intermediate to the ketone.

-

Workup: Neutralize with NaHCO3, extract with DCM, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Complexation with Iridium (General Procedure)

Objective: Synthesize the bis-cyclometalated dimer

Reagents:

-

Ligand: 2-(2,4-Difluorobenzoyl)-5-methylpyridine (2.2 eq)

-

Metal:

(1.0 eq) -

Solvent: 2-Ethoxyethanol/Water (3:1 v/v)

Protocol:

-

Mixing: Combine ligand and Iridium salt in the solvent mixture in a round-bottom flask.

-

Reflux: Degas with Nitrogen for 30 minutes. Heat to 110°C (Reflux) for 18–24 hours.

-

Note: Benzoyl ligands may require higher temperatures or longer times due to the formation of the less favored 6-membered ring compared to phenylpyridines.

-

-

Precipitation: Cool to RT. Add water to precipitate the dimer.

-

Isolation: Filter the solid, wash with water and methanol.

-

Validation: Verify structure via

-NMR. Look for the loss of the specific phenyl proton signal indicating C-H activation.

Photophysical Properties & Applications

Data Summary (Theoretical vs. Analog)

The following table contrasts the expected properties of the Benzoyl ligand against the standard Phenyl ligand used in OLEDs.

| Property | Benzoyl Complex (dfbz-mpy) | Phenyl Complex (F2mppy) |

| Emission Color | Orange / Red / Non-emissive | Sky-Blue / Green |

| > 550 nm (Expected) | ~460–470 nm | |

| HOMO Level | Deep (stabilized by C=O) | Deep (stabilized by F) |

| LUMO Level | Very Deep (localized on C=O) | High (on Pyridine) |

| Triplet Energy ( | Low | High |

Critical Application Note

If your target is a Blue Phosphorescent Emitter , the benzoyl ligand is likely incorrect. You must reduce the ketone to a methylene group or use the directly coupled phenylpyridine. The benzoyl ligand is better suited for:

-

Oxygen Sensing: The triplet state of benzoyl-bridged complexes is often sensitive to quenching.

-

Photocatalysis: The deep HOMO/LUMO levels facilitate oxidative quenching cycles.

Synthesis Pathway Visualization

Figure 2: Synthetic pathway from commercial precursors to the Iridium dimer.

References

-

MDPI. Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives. Molecules, 2023. Available at: [Link]

-

PubChem. 2-(2,4-Difluorophenyl)pyridine Compound Summary. Available at: [Link]

Sources

Unlocking New Frontiers in Photocatalysis: A Technical Guide to the Potential of 2-(2,4-Difluorobenzoyl)-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel, efficient, and selective photocatalysts is a cornerstone of modern organic synthesis and drug development. This in-depth technical guide introduces 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a molecule of significant interest, and explores its promising, yet largely untapped, potential in the realm of photocatalysis. By dissecting its structural attributes and drawing upon the well-established photochemistry of benzophenone and benzoylpyridine analogues, we will delineate a scientifically grounded rationale for its application in challenging chemical transformations. This guide provides a comprehensive overview, from a proposed synthetic pathway to predicted photophysical and electrochemical properties, and culminates in detailed, actionable experimental protocols for its potential applications in C-H bond functionalization and polymerization initiation.

Introduction: The Case for 2-(2,4-Difluorobenzoyl)-5-methylpyridine in Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic chemistry, enabling the construction of complex molecular architectures under mild conditions.[1] At the heart of this technology lies the photocatalyst, a molecule capable of absorbing light and initiating single-electron transfer (SET) or energy transfer processes. While ruthenium and iridium complexes have historically dominated the field, there is a growing impetus to develop metal-free organic photocatalysts that are cheaper, more sustainable, and offer unique reactivity.[2]

Benzophenone and its derivatives are a well-established class of organic photosensitizers.[3] Their utility stems from an efficient intersystem crossing (ISC) to a long-lived triplet excited state upon photoexcitation. This triplet state possesses a diradical character, rendering it a potent hydrogen atom transfer (HAT) agent.[3] The introduction of a pyridine moiety, as in benzoylpyridines, modulates the electronic and photophysical properties, offering avenues for tuning reactivity.

This guide focuses on the specific, yet underexplored, molecule: 2-(2,4-Difluorobenzoyl)-5-methylpyridine . We hypothesize that the unique combination of a difluorinated benzoyl group and a methyl-substituted pyridine ring will impart advantageous properties for photocatalysis. The electron-withdrawing nature of the fluorine atoms is expected to influence the redox potentials and enhance intersystem crossing, while the methyl group can subtly tune the electronic properties and solubility.

Synthesis of 2-(2,4-Difluorobenzoyl)-5-methylpyridine: A Proposed Protocol

A robust and scalable synthesis is paramount for the widespread adoption of a new photocatalyst. Based on established methodologies for the synthesis of benzoylpyridines, we propose a two-step sequence commencing with the readily available 3-picoline (3-methylpyridine).

Step 1: Synthesis of 5-Methylpicolinic Acid

The initial step involves the oxidation of 3-picoline to 5-methylpicolinic acid.

-

Reaction: Oxidation of 3-picoline

-

Reagents: 3-picoline, Potassium permanganate (KMnO₄), Water

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-picoline in water.

-

Slowly add potassium permanganate in portions to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-methylpicolinic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Friedel-Crafts Acylation with 2,4-Difluorobenzoyl Chloride

The final step involves the Friedel-Crafts acylation of benzene with the acid chloride of 5-methylpicolinic acid. A more direct approach, though potentially less selective, would be the Friedel-Crafts acylation of a suitable pyridine derivative with 2,4-difluorobenzoyl chloride. A plausible and more direct synthesis can be adapted from the established synthesis of 3-benzoylpyridine.[4]

-

Reaction: Friedel-Crafts Acylation

-

Reagents: 5-Methylnicotinic acid, Thionyl chloride (SOCl₂), Benzene, Aluminum chloride (AlCl₃)

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-methylnicotinic acid.

-

Slowly add distilled thionyl chloride and reflux the mixture until the acid has completely dissolved and gas evolution ceases, forming the acid chloride.

-

Distill off the excess thionyl chloride under reduced pressure.

-

Add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous aluminum chloride at a low temperature (0-5 °C).

-

After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

-

Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the aqueous layer and neutralize it with a strong base (e.g., NaOH) to precipitate the product.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Predicted Physicochemical, Photophysical, and Electrochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Appearance | White to off-white crystalline solid | Similar to other benzoylpyridine derivatives.[5] |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF) | The presence of the methyl group and the overall organic nature of the molecule suggest good solubility in organic media. |

| UV-Vis Absorption (λmax) | ~340-360 nm | The n→π* transition of the benzoyl chromophore is responsible for the absorption in this region. The exact position will be influenced by the substituents.[2] |

| Triplet Energy (ET) | ~68-70 kcal/mol | Similar to benzophenone (69 kcal/mol). The pyridine nitrogen and fluorine substituents are expected to have a modest effect on the triplet energy.[6][7] |

| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | High (>0.9) | Benzophenone and its derivatives are known for their highly efficient ISC from the S1 to the T1 state.[6] |

| Excited State Reduction Potential (Ered) | ~ +2.0 to +2.3 V vs. SCE | The reduction potential of the excited state can be estimated using the equation Ered = Ered + ET. The electron-withdrawing fluorine atoms will make the ground state reduction potential more positive.[6][7] |

| Ground State Reduction Potential (Ered) | ~ -0.8 to -1.0 V vs. SCE | The reduction potential of substituted benzophenones is influenced by the electronic nature of the substituents. Electron-withdrawing groups make the reduction potential more positive.[6][8] |

Potential Applications in Photocatalysis

Based on its predicted properties, 2-(2,4-Difluorobenzoyl)-5-methylpyridine is a promising candidate for a range of photocatalytic applications, primarily leveraging its ability to act as a hydrogen atom transfer (HAT) catalyst.

Application 1: C(sp³)-H Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. The triplet excited state of 2-(2,4-Difluorobenzoyl)-5-methylpyridine is predicted to be a potent hydrogen abstractor, capable of activating even unactivated C-H bonds.

Proposed Reaction: Benzylic C-H Amination

A potential application is the direct amination of benzylic C-H bonds, a valuable transformation for the synthesis of bioactive molecules.

Experimental Workflow for Benzylic C-H Amination

Caption: Workflow for photocatalytic C-H amination.

Proposed Photocatalytic Cycle

Caption: Proposed photocatalytic cycle for C-H amination.

Mechanistic Rationale:

-

Photoexcitation: 2-(2,4-Difluorobenzoyl)-5-methylpyridine (PC) absorbs a photon of light (e.g., 365 nm) and is promoted to an excited singlet state (S1).

-

Intersystem Crossing (ISC): The S1 state rapidly undergoes intersystem crossing to the more stable triplet state (T1, denoted as PC*), which has a diradical character.

-

Hydrogen Atom Transfer (HAT): The excited triplet state (PC*) abstracts a hydrogen atom from the benzylic position of the substrate (R-H), generating a benzyl radical (R•) and a ketyl radical intermediate (PC-H•).[3]

-

Radical Coupling: The benzyl radical (R•) reacts with the amine source (e.g., N-fluorobenzenesulfonimide) to form the desired C-N bond and a byproduct.

-

Catalyst Regeneration: The ketyl radical (PC-H•) is oxidized back to the ground state photocatalyst (PC), completing the catalytic cycle.

Application 2: Photoinitiated Radical Polymerization

The ability to generate radicals upon photoirradiation makes 2-(2,4-Difluorobenzoyl)-5-methylpyridine a potential photoinitiator for radical polymerization. This is particularly relevant for applications in coatings, adhesives, and 3D printing.

Proposed Reaction: Polymerization of Methyl Methacrylate (MMA)

Experimental Protocol for Photoinitiated Polymerization:

-

Preparation of the Monomer Solution: In a vial, prepare a solution of methyl methacrylate (MMA) and the photoinitiator, 2-(2,4-Difluorobenzoyl)-5-methylpyridine (e.g., 1 mol%).

-

Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes. Oxygen is a known quencher of radical polymerization.

-

Irradiation: Irradiate the vial with a UV lamp (e.g., 365 nm) at a controlled temperature.

-

Monitoring Polymerization: Monitor the progress of the polymerization by measuring the viscosity of the solution or by taking aliquots at different time points and determining the conversion by gravimetry (after precipitation of the polymer in a non-solvent like methanol) or by spectroscopic methods (e.g., NMR, by observing the disappearance of the vinyl protons).

-

Characterization of the Polymer: After the desired time, precipitate the polymer, dry it under vacuum, and characterize it by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Mechanism of Photoinitiation:

Caption: Mechanism of photoinitiated radical polymerization.

Mechanistic Rationale:

-

Photoexcitation and Radical Generation: Upon absorption of light, the photoinitiator (PI), 2-(2,4-Difluorobenzoyl)-5-methylpyridine, forms its triplet excited state. This excited state can then abstract a hydrogen atom from a suitable donor (e.g., the monomer itself, a solvent, or a co-initiator) to generate an initiating radical.

-

Initiation: The generated radical adds to a monomer molecule, creating a new radical species.

-

Propagation: This new radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.

Experimental Validation and Characterization

To validate the proposed applications and fully characterize the photocatalytic properties of 2-(2,4-Difluorobenzoyl)-5-methylpyridine, a series of experiments are essential.

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a critical measure of its efficiency. It is defined as the number of molecules of product formed per photon absorbed.

Experimental Protocol for Quantum Yield Measurement:

-

Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating a solution of the actinometer for a specific time and measuring the amount of product formed spectrophotometrically.[9]

-

Photoreaction: Carry out the photocatalytic reaction under identical conditions (geometry, wavelength, and light intensity) as the actinometry experiment.

-

Product Quantification: Determine the initial rate of product formation by taking aliquots at different time intervals and analyzing them by a suitable analytical technique (e.g., GC, HPLC, or NMR with an internal standard).

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for determining the redox potentials of a molecule.

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a solution of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in a suitable solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential between the working and reference electrodes. The potential at which reduction occurs will give the ground state reduction potential (Ered).

-

Internal Standard: It is recommended to use an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), for accurate determination of the potentials.

Spectroscopic Characterization

Transient absorption spectroscopy can provide invaluable insights into the properties of the excited states of the photocatalyst, such as the lifetime and absorption spectrum of the triplet state.[10][11]

Conclusion and Future Outlook

2-(2,4-Difluorobenzoyl)-5-methylpyridine represents a highly promising, yet underexplored, candidate for applications in photocatalysis. Its predicted properties, rooted in the well-understood photochemistry of benzophenones, suggest its potential as a robust and efficient hydrogen atom transfer photocatalyst. The presence of fluorine and methyl substituents offers opportunities for fine-tuning its electronic and photophysical characteristics.

The detailed synthetic and experimental protocols provided in this guide are intended to serve as a launchpad for researchers to explore the full potential of this molecule. Future work should focus on the experimental validation of its predicted properties and the expansion of its applications to a wider range of challenging chemical transformations. The development of such novel, metal-free organic photocatalysts is crucial for advancing the frontiers of sustainable chemistry and enabling the synthesis of next-generation pharmaceuticals and materials.

References

-

An electrochemical and computational chemistry study of substituted benzophenones. Electrochimica Acta, 2021, 373, 137894.

-

Pyridine derivatives as activating groups in photocatalytic radical reactions. Doctoral dissertation, University of Cambridge, 2018.

-

The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. Journal of the American Chemical Society, 2022, 144(36), 16486-16497.

-

2-Benzoylpyridine. PubChem, National Center for Biotechnology Information.

-

Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. Data, 2022, 7(12), 183.

-

Correlation between the Electrochemical and Spectroscopic Behavior of some Substituted Pyridines. Canadian Journal of Chemistry, 1973, 51(8), 1169-1175.

-

Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 2023, 25(20), 3633-3637.

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2022, 27(19), 6608.

-

Friedel-Crafts Acylation. MilliporeSigma.

-

Friedel–Crafts reaction. Wikipedia.

-

Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 2016, 81(15), 6898-6926.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

-

C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science, 2020, 11(45), 12193-12217.

-

Visible light photocatalysis with benzophenone for radical thiol-ene reactions. Catalysis Science & Technology, 2017, 7(21), 4974-4978.

-

Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. PrepChem.

-

Synthesis of 2-chloro-5-methylpyridine. Google Patents.

-

A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 2018, 17(6), 725-733.

-

Synthesis method of 2-benzoylpyridine. Google Patents.

-

Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

-

3-BENZOYLPYRIDINE. Organic Syntheses, 1955, 35, 12.

-

An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. International Journal of Molecular Sciences, 2023, 24(7), 6759.

-

Ultrafast transient absorption spectroscopy: Principles and application to photosynthetic systems. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 2004, 1657(2-3), 82-96.

-

Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene. Materials, 2021, 14(16), 4607.

-

Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Journal of the American Chemical Society, 2020, 142(9), 4125-4130.

-

Calculating quantum yield of a photocatalyst. Reddit.

Sources

- 1. art.torvergata.it [art.torvergata.it]

- 2. AQY Calculation Formula_Formula-Perfectlight [perfectlight.com.cn]

- 3. C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04881J [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

role of 2-(2,4-Difluorobenzoyl)-5-methylpyridine in OLED technology

An In-depth Technical Guide to the Role of Phenylpyridine Ligands in OLED Technology: A Case Study of 2-(2,4-Difluorophenyl)-5-methylpyridine

A Note on Chemical Nomenclature: This guide addresses the role of 2-(2,4-Difluorophenyl)-5-methylpyridine in OLED technology. Initial searches for "2-(2,4-Difluorobenzoyl)-5-methylpyridine" did not yield results pertaining to OLED applications. The closely related compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, however, is a well-documented and crucial component in the development of phosphorescent emitters for high-efficiency OLEDs. This guide will focus on the latter, scientifically prominent compound.

Introduction: The Quest for Efficient Light Emission in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. At the heart of every OLED is the emissive layer, where electrical energy is converted into light. The efficiency of this conversion is a critical determinant of device performance. In this context, phosphorescent OLEDs (PhOLEDs) represent a significant leap forward, theoretically capable of achieving 100% internal quantum efficiency by harnessing both singlet and triplet excitons. This is a substantial improvement over first-generation fluorescent OLEDs, which are limited to harvesting only the 25% of excitons that are in the singlet state.[1][]

The success of PhOLEDs hinges on the design of sophisticated organometallic complexes that can efficiently facilitate phosphorescence. These complexes typically consist of a heavy metal atom, such as iridium(III), coordinated to organic ligands. It is in this critical role as a ligand that 2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy) and its derivatives have emerged as key players.

2-(2,4-Difluorophenyl)-5-methylpyridine: A Molecular Blueprint for High-Performance Emitters

2-(2,4-Difluorophenyl)-5-methylpyridine is a difluorinated heterocyclic derivative of arylpyridine.[3] Its molecular structure is strategically designed to serve as a cyclometalating ligand. This means that it coordinates to a metal center through two distinct points: the nitrogen atom's lone pair of electrons on the pyridine ring and the delocalized π-electron cloud of the benzene ring.[3] This bidentate chelation forms a highly stable organometallic complex, which is essential for the longevity and efficiency of an OLED device.

Key Structural Features and Their Impact:

| Feature | Chemical Group | Role in OLED Performance |

| Cyclometalating Moiety | Phenylpyridine | Forms stable complexes with heavy metals like Iridium (Ir(III)).[4][5] |

| Fluorine Substituents | -F | Lowers the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a blue-shift in the emission spectrum and enhancing photoluminescence quantum yield.[3][6] |

| Methyl Group | -CH₃ | Enhances the solubility of the molecule, which is advantageous for device fabrication, particularly in solution-processed OLEDs.[3] |

The Mechanism of Electrophosphorescence: A Symphony of Photophysics

The primary role of 2-(2,4-Difluorophenyl)-5-methylpyridine in an OLED is as a ligand in a phosphorescent emitter, or "dopant," which is dispersed within a host material in the emissive layer. The process of light emission can be broken down into several key steps:

-

Charge Injection and Transport: When a voltage is applied across the OLED, electrons are injected from the cathode and holes from the anode. These charges are transported through the electron transport layer (ETL) and hole transport layer (HTL), respectively.[7]

-

Exciton Formation: Electrons and holes meet in the emissive layer and combine to form excitons, which are bound electron-hole pairs.

-

Energy Transfer to the Emitter: The energy of the excitons formed in the host material is transferred to the phosphorescent guest molecules, such as an Iridium complex featuring the 2-(2,4-Difluorophenyl)-5-methylpyridine ligand.

-

Intersystem Crossing and Phosphorescence: In the iridium complex, the strong spin-orbit coupling induced by the heavy metal atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. The triplet excitons then radiatively decay back to the ground state, emitting light in a process known as phosphorescence. This process, known as metal-to-ligand charge transfer (MLCT), occurs when an electron migrates from the metal center to the ligands upon excitation.[3]

Caption: Energy flow in a phosphorescent OLED.

Experimental Protocols: From Synthesis to Device Fabrication

Synthesis of 2-(2,4-Difluorophenyl)-5-methylpyridine

While various synthetic routes exist, a common approach involves a cross-coupling reaction. The following is a generalized protocol and should be adapted based on specific laboratory conditions and safety procedures.

Materials:

-

2-Bromo-5-methylpyridine

-

(2,4-Difluorophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., Argon), add 2-bromo-5-methylpyridine, (2,4-difluorophenyl)boronic acid, and the palladium catalyst.

-

Add the base and the solvent mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 2-(2,4-Difluorophenyl)-5-methylpyridine.

Fabrication of a Phosphorescent OLED

The following outlines a simplified, conceptual workflow for fabricating a multilayer PhOLED using thermal evaporation.

Caption: Workflow for OLED fabrication via thermal evaporation.

Conclusion: The Future of Phenylpyridine Ligands in OLEDs

2-(2,4-Difluorophenyl)-5-methylpyridine exemplifies the molecular engineering required to advance OLED technology. Its strategic design, featuring a stable chelating structure, electron-withdrawing fluorine atoms, and a solubilizing methyl group, makes it a highly effective ligand for creating efficient and stable phosphorescent emitters. As the demand for more efficient and durable displays and lighting solutions grows, the continued development of novel phenylpyridine derivatives will undoubtedly play a pivotal role in shaping the future of optoelectronics.

References

-

MDPI. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PMC. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Retrieved from [Link]

-

PMC. (n.d.). Achieving high efficiency ultrapure violet OLEDs with a CIEy coordinate of below 0.015 through precise manipulation of peripheral heavy atom sulfur. Retrieved from [Link]

-

RSC Publishing. (n.d.). High-efficiency solution-processed green thermally activated delayed fluorescence OLEDs using a polymer-small molecule mixed host. Retrieved from [Link]

-

MDPI. (2022). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. Retrieved from [Link]

-

ResearchGate. (2023). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]

-

PMC. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]

-

Chemistry & Chemical Technology. (2021). NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. Retrieved from [Link]

-

PMC. (2024). Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52%. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Dalton Transactions (RSC Publishing). (n.d.). Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties. Retrieved from [Link]

Sources

- 1. Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52% - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 2-(2,4-Difluorophenyl)-5-methylpyridine = 95 583052-21-5 [sigmaaldrich.com]

- 5. Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. ossila.com [ossila.com]

- 7. oled-intermediates.com [oled-intermediates.com]

An In-depth Technical Guide to Exploring the Bioactivity of 2-(2,4-Difluorobenzoyl)-5-methylpyridine Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of novel 2-(2,4-difluorobenzoyl)-5-methylpyridine analogs. Drawing upon established methodologies and insights from related compound classes, this document outlines a strategic approach to unlocking the therapeutic potential of this promising chemical scaffold.

Introduction: The Rationale for Investigating 2-(2,4-Difluorobenzoyl)-5-methylpyridine Analogs

The 2-(2,4-difluorobenzoyl)-5-methylpyridine scaffold represents a compelling starting point for drug discovery endeavors. This assertion is rooted in the well-documented bioactivity of its constituent moieties. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The 2,4-difluorobenzoyl group, with its electron-withdrawing fluorine atoms, can enhance binding affinities and modulate the pharmacokinetic properties of a molecule[2]. The strategic combination of these fragments, along with the 5-methyl group for potential modulation of solubility and steric interactions, suggests a high probability of discovering novel bioactive compounds.

This guide will delineate a systematic approach to explore the therapeutic potential of analogs derived from this core structure, with a focus on anticancer and anti-inflammatory applications, as suggested by preliminary evidence from related chemical series[1][3][4].

Synthetic Strategy: A Proposed Pathway to Novel Analogs

The synthesis of 2-(2,4-difluorobenzoyl)-5-methylpyridine analogs can be approached through a convergent strategy, leveraging established organic chemistry reactions. A plausible and efficient synthetic route is outlined below. The rationale behind this multi-step synthesis is to build the core scaffold and then introduce diversity at a late stage, allowing for the creation of a focused library of analogs for biological screening.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(2,4-Difluorobenzoyl)-5-methylpyridine analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

-

Step 1: Grignard Reagent Formation: To a solution of 2-bromo-5-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 5-methyl-2-pyridylmagnesium bromide.

-

Step 2: Grignard Addition: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (0 °C) of 2,4-difluorobenzaldehyde in anhydrous THF. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Step 3: Oxidation: The resulting intermediate alcohol is oxidized to the corresponding ketone, the core scaffold 2-(2,4-difluorobenzoyl)-5-methylpyridine. This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(2,4-difluorobenzoyl)-5-methylpyridine.

This core scaffold can then be subjected to a variety of derivatization reactions to generate a library of analogs. For instance, functional groups can be introduced on the pyridine or benzoyl rings to explore structure-activity relationships (SAR).

Exploring Bioactivity: A Multi-pronged Screening Approach

Based on the bioactivities of structurally related compounds, the initial screening of 2-(2,4-difluorobenzoyl)-5-methylpyridine analogs should focus on anticancer and anti-inflammatory activities.

Anticancer Activity Screening

A tiered approach is recommended for evaluating the anticancer potential of the synthesized analogs.